2,4,6-Tris(benzyloxy)benzoic acid
Description
2,4,6-Tris(benzyloxy)benzoic acid (CAS 1486-48-2) is a substituted benzoic acid derivative featuring three benzyloxy groups at the 2-, 4-, and 6-positions of the aromatic ring. Its molecular formula is C₂₈H₂₄O₅, with a molecular weight of 440.50 g/mol . The compound is a white crystalline solid with a melting point of 196°C and a purity ≥98% (confirmed by HPLC and titration) . It is commonly utilized as a precursor in organic synthesis, particularly for protecting hydroxyl groups during multistep reactions, and as a building block for bioactive molecules .
Properties
CAS No. |
55018-94-5 |
|---|---|
Molecular Formula |
C28H24O5 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2,4,6-tris(phenylmethoxy)benzoic acid |
InChI |
InChI=1S/C28H24O5/c29-28(30)27-25(32-19-22-12-6-2-7-13-22)16-24(31-18-21-10-4-1-5-11-21)17-26(27)33-20-23-14-8-3-9-15-23/h1-17H,18-20H2,(H,29,30) |
InChI Key |
BTLDQQZITORVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
3,4,5-Tris(n-dodecyloxy)benzoic Acid (12G1-AG)
- Substituents : Three linear dodecyloxy (C₁₂H₂₅O) groups at the 3,4,5-positions.
- Molecular Weight : ~720 g/mol (estimated).
- Properties : Hydrophobic due to long alkyl chains; forms liquid crystalline phases in polymers .
- Applications : Used in dendrimer synthesis for supramolecular materials .
- Synthesis : Prepared via Steglich esterification using DCC/DMAP .
3,4,5-Tris[4-(n-dodecyloxy)benzyloxy]benzoic Acid (TAPAc)
- Substituents : Three 4-dodecyloxybenzyloxy groups.
- Molecular Weight : ~993 g/mol (for higher-generation analogues) .
- Properties : Enhanced mesogenicity; forms columnar liquid crystalline phases .
- Applications : Grafted onto polymers (e.g., PAZE) to create stimuli-responsive membranes .
- Synthesis : Multi-step route involving Suzuki coupling and esterification .
3,4,5-Tri(hexyloxy)benzoic Acid (10A)
- Substituents : Three hexyloxy (C₆H₁₃O) groups.
- Molecular Weight : ~424 g/mol.
- Properties : Lower melting point (54–58°C ) compared to benzyloxy analogues; soluble in organic solvents .
- Applications : Intermediate for surfactants or optical materials .
- Synthesis : Hydrolysis of methyl ester precursors using KOH .
Functional Derivatives
3,4,5-Tris(benzyloxy)benzoic Acid Methacrylated Derivative
2-Bromo-3,4,5-trimethoxybenzoic Acid
- Substituents : Three methoxy groups and one bromine atom.
- Molecular Weight : ~291 g/mol.
- Properties : Bromine enhances electrophilic reactivity; methoxy groups improve solubility .
- Applications : Pharmaceutical intermediate for brominated bioactive molecules .
Physical and Chemical Properties
| Property | 2,4,6-Tris(benzyloxy)benzoic Acid | 3,4,5-Tris(n-dodecyloxy)benzoic Acid | 3,4,5-Tri(hexyloxy)benzoic Acid |
|---|---|---|---|
| Melting Point (°C) | 196 | ~80 (estimated) | 54–58 |
| Molecular Weight (g/mol) | 440.50 | ~720 | ~424 |
| Solubility | Limited in polar solvents | Highly soluble in hydrocarbons | Soluble in CHCl₃, THF |
| Hydrophobicity (LogP) | ~5.2 (estimated) | ~12.0 (estimated) | ~7.5 (estimated) |
Preparation Methods
Williamson Ether Synthesis
The Williamson ether synthesis remains a cornerstone for introducing benzyl groups onto phenolic substrates. For 2,4,6-tris(benzyloxy)benzoic acid, this method involves reacting 2,4,6-trihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). A polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates nucleophilic substitution at elevated temperatures (60–80°C).
Key considerations include:
-
Stoichiometry : A 3:1 molar ratio of benzyl bromide to trihydroxybenzoic acid ensures complete substitution, though excess reagent (4–5 equivalents) is often employed to drive the reaction.
-
Reaction Time : 12–24 hours under reflux conditions typically yield 65–75% product, with prolonged durations risking hydrolysis of the ester intermediates.
For example, a similar protocol for 3,4,5-tris(benzyloxy)benzamide achieved 77% yield using DMF and K₂CO₃. Adapting this to the 2,4,6-isomer would require careful monitoring to avoid regiochemical side products.
Sodium Hydride-Mediated Benzylation
Strong bases like sodium hydride (NaH) enable rapid deprotonation of phenolic hydroxyl groups, enhancing reactivity toward benzyl chloride. In a representative procedure:
-
2,4,6-Trihydroxybenzoic acid is suspended in anhydrous tetrahydrofuran (THF).
-
NaH (3.1 equivalents) is added portionwise under inert atmosphere.
-
Benzyl chloride (3.5 equivalents) is introduced dropwise, and the mixture is stirred at 60°C for 6–8 hours.
This method affords moderate yields (50–60%) due to competing esterification at the carboxylic acid group. Neutralizing the acid prior to benzylation—via methyl ester formation—can mitigate this issue, as demonstrated in glucoside benzylation protocols.
Advanced Catalytic Approaches
Phase Transfer Catalysis (PTC)
Quaternary ammonium salts (e.g., tetrabutylammonium bromide) accelerate benzylation in biphasic systems. A typical PTC setup involves:
-
Aqueous Phase : 50% NaOH solution.
-
Organic Phase : Toluene or dichloromethane.
-
Conditions : Benzyl bromide (3.2 equivalents), 0.5 mol% catalyst, 12 hours at 40°C.
This method reduces side reactions by localizing the base to the aqueous phase, improving yields to 70–80% for tris-benzylated analogs.
Microwave-Assisted Synthesis
Microwave irradiation drastically shortens reaction times. For instance, a 30-minute irradiation at 120°C in DMF with K₂CO₃ achieved full benzylation of gallic acid derivatives. Applied to this compound, this approach could enhance throughput while minimizing thermal degradation.
Industrial-Scale Production
Continuous Flow Systems
Automated reactors optimize heat and mass transfer for large-scale synthesis. Key parameters include:
-
Residence Time : 20–30 minutes at 100°C.
-
Solvent Recovery : In-line distillation units recycle DMF, reducing waste.
A patent describing trimethylbenzoic acid synthesis highlights the use of loaded iron oxide catalysts in continuous flow reactors, achieving 85% yield. Adapting such systems for benzylation would require corrosion-resistant materials due to the alkaline conditions.
Green Chemistry Innovations
Recent efforts focus on solvent-free benzylation using mechanochemical methods (e.g., ball milling). Preliminary data for similar tris-benzylated compounds show 60–70% yields after 2 hours of milling, with minimal purification required.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Williamson Ether | 65–75 | 12–24 h | High regioselectivity | Solvent toxicity |
| NaH-Mediated | 50–60 | 6–8 h | Rapid kinetics | Esterification side reactions |
| Phase Transfer Catalysis | 70–80 | 12 h | Mild conditions | Catalyst cost |
| Microwave-Assisted | 75–85 | 0.5 h | Energy efficiency | Specialized equipment required |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
